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Compound of Interest

Ethyl 4-chloroquinazoline-6-
Compound Name:
carboxylate

Cat. No.: B126197

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-chloroquinazoline-6-
carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloroquinazoline-6-carboxylate is a key heterocyclic building block in medicinal
chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic
agents. Its quinazoline core is a privileged scaffold found in numerous approved drugs.
Accurate structural confirmation of this intermediate is paramount for ensuring the integrity of
subsequent synthetic steps and the identity of final active pharmaceutical ingredients. This
technical guide provides a comprehensive overview of the analytical methodologies employed
for the complete structure elucidation of Ethyl 4-chloroquinazoline-6-carboxylate, including
spectroscopic and spectrometric techniques. Detailed interpretations of expected data are
presented, alongside a plausible experimental protocol for its synthesis and characterization.

Molecular Identity

The fundamental identity of the compound is established by its molecular formula, mass, and
structural representation.

o Chemical Name: Ethyl 4-chloroquinazoline-6-carboxylate
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o CAS Number: 155960-94-4

e Molecular Formula: C11HsCIN202
e Molecular Weight: 236.65 g/mol
e Chemical Structure:

Caption: The chemical structure features a quinazoline ring system chlorinated at position 4
and substituted with an ethyl carboxylate group at position 6.

Spectroscopic and Spectrometric Data for Structure
Elucidation

The definitive structure of Ethyl 4-chloroquinazoline-6-carboxylate is confirmed through a
combination of modern analytical techniques. While specific experimental spectra for this exact
compound are not ubiquitously published, the following tables summarize the expected
quantitative data based on its known structure and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: Expected *H NMR Spectroscopic Data (400 MHz, CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.90 d 1H H-5
~8.30 dd 1H H-7
~8.00 d 1H H-8
~4.50 q 2H -O-CH2-CHs

| ~1.45 | t| 3H | -O-CH2-CHs |
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Interpretation: The downfield region (& 8.0-9.0 ppm) is characteristic of the aromatic protons on
the quinazoline ring. The proton at position 5 (H-5) is expected to be the most deshielded due
to its proximity to the ester group and the quinazoline nitrogen, appearing as a doublet. The H-
7 proton would appear as a doublet of doublets, and H-8 as a doublet. The ethyl ester group
gives rise to a characteristic quartet and triplet in the upfield region.

Table 2: Expected 3C NMR Spectroscopic Data (100 MHz, CDCls)

Chemical Shift (0, ppm) Assignment
~165.0 C=0 (Ester)
~160.0 C-4

~155.0 C-2

~152.0 C-8a

~135.0 C-7

~130.0 C-5

~128.0 C-6

~122.0 C-4a

~62.0 -O-CH2-CHs

| ~14.5 | -O-CH2-CHs |

Interpretation: The carbonyl carbon of the ester is the most downfield signal. The carbons of
the quinazoline ring appear in the aromatic region (& 120-160 ppm), with those bonded to
heteroatoms (C-2, C-4, C-8a) being significantly deshielded. The two aliphatic carbons from the
ethyl group are found in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation patterns.

Table 3: Expected Mass Spectrometry Data (Electron lonization - EIl)
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miz Relative Intensity Assighment

[M]* | [M+2]* (Molecular

236/238 High

lon)
208/210 Moderate [M - CaHa]*
191/193 Moderate [M - OCH2CHs]*

| 163/165 | High | [M - COOCH2CHs]* |

Interpretation: The molecular ion peak [M]* would be observed at m/z 236. A crucial feature is
the [M+2]* peak at m/z 238 with an intensity approximately one-third of the [M]* peak, which is
the characteristic isotopic signature of a molecule containing one chlorine atom. Common
fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OCH2CHs) or the
entire ethyl carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies (KBr Pellet, cm~1)

Frequency (cm™?) Intensity Functional Group
~3050-3100 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1725 Strong C=0 Stretch (Ester)

) C=C and C=N Stretch
~1610, 1570, 1480 Medium-Strong o

(Aromatic Ring)

~1250 Strong C-O Stretch (Ester)

| ~850 | Strong | C-Cl Stretch |

Interpretation: A strong absorption band around 1725 cm1 is definitive for the ester carbonyl
group. Bands in the 1480-1610 cm~1 region confirm the presence of the aromatic quinazoline
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system. The C-ClI stretch typically appears in the fingerprint region.

Experimental Protocols

Proposed Synthesis of Ethyl 4-chloroquinazoline-6-
carboxylate

A common and effective route to 4-chloroquinazolines involves the chlorination of a 4-
hydroxyquinazoline (or its tautomer, 4-quinazolinone) precursor.

Step 1: Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate The synthesis would likely start
from an appropriately substituted aniline, such as ethyl 4-amino-3-formylbenzoate, which can
be cyclized with a source of nitrogen like formamide or by using other established quinazoline
synthesis methods. An alternative well-established method is the cyclocondensation of ethyl 4-
aminobenzoate with diethyl oxalate followed by thermal cyclization.

Step 2: Chlorination to form Ethyl 4-chloroquinazoline-6-carboxylate

To a flask charged with Ethyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq), add phosphorus
oxychloride (POCIs, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

e Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring
the reaction progress by TLC or LC-MS.

o After completion, cool the mixture to room temperature and carefully pour it onto crushed ice
with vigorous stirring.

o Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or
ammonium hydroxide until a precipitate forms.

e Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl
acetate/hexane) to yield pure Ethyl 4-chloroquinazoline-6-carboxylate.
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Caption: Proposed synthetic workflow for Ethyl 4-chloroquinazoline-6-carboxylate.

General Protocols for Spectroscopic Analysis

 NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCls) or
dimethyl sulfoxide (DMSO-de) containing tetramethylsilane (TMS) as an internal standard.
Spectra are acquired on a 400 MHz or higher field spectrometer.
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e Mass Spectrometry: Analysis can be performed using an Electron lonization (EIl) source for
fragmentation data or an Electrospray lonization (ESI) source for accurate mass
determination when coupled with a high-resolution mass analyzer (e.g., Q-TOF).

» IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared
(FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and

pressed into a thin pellet.

Visualization of the Elucidation Process

The logical workflow for confirming the structure of a synthesized compound involves a
sequence of analytical checks.
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Caption: Logical workflow for the structure elucidation of a target molecule.

Conclusion
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The structure of Ethyl 4-chloroquinazoline-6-carboxylate is unequivocally determined by a
synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. NMR
provides the precise arrangement of the carbon-hydrogen backbone, MS confirms the
molecular weight and elemental composition (specifically the presence of chlorine), and IR
verifies the key functional groups. The detailed protocols and expected data presented in this
guide serve as a robust framework for the synthesis and quality control of this important
chemical intermediate, ensuring its suitability for applications in pharmaceutical research and
development.

 To cite this document: BenchChem. [structure elucidation of Ethyl 4-chloroquinazoline-6-
carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126197#structure-elucidation-of-ethyl-4-
chloroquinazoline-6-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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